molecular formula C24H21N5O8S B11027957 2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide

2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11027957
M. Wt: 539.5 g/mol
InChI Key: LNCKCTYRMJTANH-UHFFFAOYSA-N
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Description

2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound characterized by its unique structural features, including multiple nitro groups, a trioxooctahydro ring system, and an epithiopyrrolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core trioxooctahydro ring system, followed by the introduction of the nitro groups and the epithiopyrrolo ring. Key steps include:

    Formation of the Trioxooctahydro Ring: This step involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the ring structure.

    Nitration: Introduction of nitro groups is achieved through nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Epithiopyrrolo Ring Formation: This involves the formation of the sulfur-containing ring, typically through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives could be explored for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of nitro groups, trioxooctahydro ring, and epithiopyrrolo ring makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N5O8S

Molecular Weight

539.5 g/mol

IUPAC Name

2-[7-methyl-4-(2-methyl-4-nitrophenyl)-3,5,9-trioxo-10-thia-4,8-diazatricyclo[5.2.1.02,6]decan-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C24H21N5O8S/c1-11-8-13(28(34)35)4-6-15(11)25-17(30)10-24-19-18(23(3,38-24)26-22(24)33)20(31)27(21(19)32)16-7-5-14(29(36)37)9-12(16)2/h4-9,18-19H,10H2,1-3H3,(H,25,30)(H,26,33)

InChI Key

LNCKCTYRMJTANH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC23C4C(C(=O)N(C4=O)C5=C(C=C(C=C5)[N+](=O)[O-])C)C(S2)(NC3=O)C

Origin of Product

United States

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